molecular formula C21H16Cl2N2O2 B11564077 3-chloro-N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide

3-chloro-N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide

Cat. No.: B11564077
M. Wt: 399.3 g/mol
InChI Key: GPKSMEDVCGMZAO-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-CHLORO-N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE is a chemical compound that belongs to the class of benzohydrazide derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features a chlorinated benzohydrazide core with a methoxy-substituted phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 3-chlorobenzohydrazide with an aldehyde or ketone derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chlorinated benzohydrazide core allows for substitution reactions, where the chlorine atom can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted benzohydrazide derivatives.

Scientific Research Applications

3-CHLORO-N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-CHLORO-N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide: A similar compound with a chlorinated phenyl group instead of a methoxy-substituted phenyl group.

    4-chloro-N’-[(E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide: Another related compound with a different substitution pattern on the phenyl group.

Uniqueness

3-CHLORO-N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methoxy groups provides a distinct set of properties that can be leveraged for various applications in research and industry.

Properties

Molecular Formula

C21H16Cl2N2O2

Molecular Weight

399.3 g/mol

IUPAC Name

3-chloro-N-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C21H16Cl2N2O2/c22-18-6-3-5-16(12-18)21(26)25-24-13-15-8-10-19(11-9-15)27-14-17-4-1-2-7-20(17)23/h1-13H,14H2,(H,25,26)/b24-13+

InChI Key

GPKSMEDVCGMZAO-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.